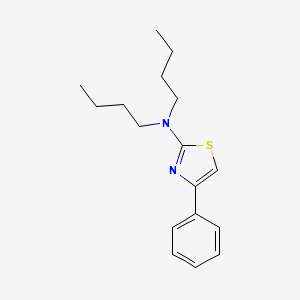
Dibutyl-(4-phenyl-thiazol-2-YL)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl-(4-phenyl-thiazol-2-YL)-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl-(4-phenyl-thiazol-2-YL)-amine typically involves the reaction of 4-phenylthiazol-2-amine with dibutylamine under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the process. For instance, the use of a base such as sodium hydride or potassium carbonate can help in deprotonating the amine group, making it more nucleophilic and reactive towards dibutylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Dibutyl-(4-phenyl-thiazol-2-YL)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: The phenyl group or the amine group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole or tetrahydrothiazole derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
Dibutyl-(4-phenyl-thiazol-2-YL)-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Dibutyl-(4-phenyl-thiazol-2-YL)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
4-Phenylthiazol-2-amine: A precursor in the synthesis of Dibutyl-(4-phenyl-thiazol-2-YL)-amine.
Dibutylamine: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a dibutylamine group and a phenylthiazole ring This unique structure can impart distinct chemical properties and biological activities compared to other thiazole derivatives
特性
CAS番号 |
169037-17-6 |
|---|---|
分子式 |
C17H24N2S |
分子量 |
288.5 g/mol |
IUPAC名 |
N,N-dibutyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H24N2S/c1-3-5-12-19(13-6-4-2)17-18-16(14-20-17)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3 |
InChIキー |
RHIMXKQQNGCSPP-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=NC(=CS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



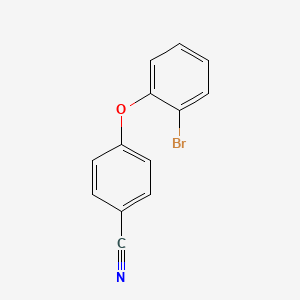
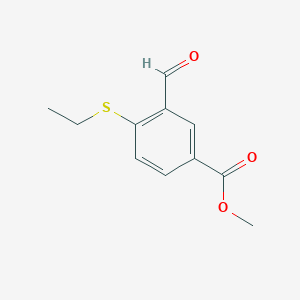
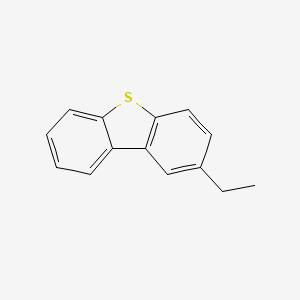




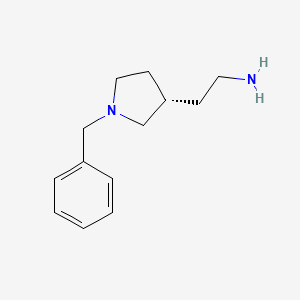
![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
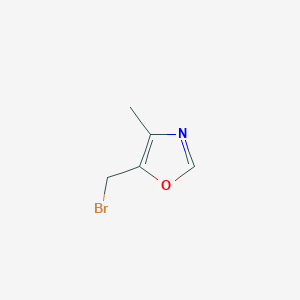
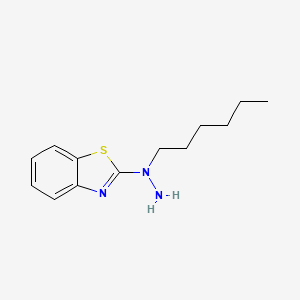
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
